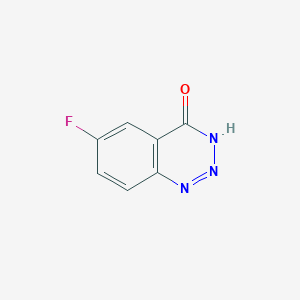

6-Fluoro-3H-1,2,3-benzotriazin-4-one

描述

6-Fluoro-3H-1,2,3-benzotriazin-4-one is a fluorinated derivative of the benzotriazinone scaffold, characterized by a fused benzene ring with a triazinone moiety and a fluorine substituent at the 6-position. The fluorine atom enhances electronegativity and metabolic stability, influencing reactivity and interactions with biological targets .

属性

IUPAC Name |

6-fluoro-3H-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLQFKLASUKMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

One-Pot Sequential Synthesis via Cp*Co(III)-Catalyzed C–H Amidation and Cyclization

A novel and efficient approach to synthesize 1,2,3-benzotriazin-4(3H)-ones, including fluoro-substituted derivatives, involves a sequential one-pot procedure. This method utilizes a Cp*Co(III) catalyst to catalyze C–H amidation of benzamides followed by cyclization to form the benzotriazinone core.

- Starting Materials: Readily available 6-fluoro-substituted benzamides.

- Catalyst: Cp*Co(III) complex.

- Amidating Agent: 1,4,2-dioxazol-5-ones.

- Cyclization Agent: tert-Butyl nitrite under mild conditions.

- Reaction Time: Approximately 5 hours.

- Scale: Applicable to gram-scale synthesis.

- Mechanism: C–H amidation followed by nitrite-induced cyclization.

- Advantages: High atom economy, mild conditions, and one-pot convenience.

Process Summary:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 6-Fluorobenzamide + 1,4,2-dioxazol-5-one + Cp*Co(III) catalyst | Formation of 2-acetamido benzamide intermediate |

| 2 | tert-Butyl nitrite addition (mild conditions) | Cyclization to 6-fluoro-3H-1,2,3-benzotriazin-4-one |

This method was supported by density functional theory (DFT) studies elucidating the mechanism and confirming the efficiency of the cobalt catalyst in promoting C–H amidation.

One-Pot Diazotization and Cyclization Using Polymer-Supported Nitrite Reagents

Another effective strategy involves the diazotization of 2-aminobenzamides followed by intramolecular cyclization to form the benzotriazinone structure. This method is particularly notable for its mild conditions and broad substrate compatibility.

- Starting Materials: 6-fluoro-2-aminobenzamide derivatives.

- Reagents: Polymer-supported nitrite reagent and p-toluenesulfonic acid (p-TsOH).

- Reaction Type: Diazotization followed by cyclization.

- Reaction Time: Typically completed within 3 hours.

- Advantages: Mild, metal-free, and applicable to various N-substituted benzamides.

- Synthetic Utility: Enables preparation of pharmaceutically relevant compounds, including α-amino acid derivatives bearing the benzotriazinone moiety.

Process Summary:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 6-Fluoro-2-aminobenzamide + polymer-supported nitrite + p-TsOH | Formation of stable diazonium salt intermediate |

| 2 | Intramolecular cyclization under mild conditions | Formation of this compound |

This approach avoids the use of hazardous diazonium salts in free form by employing polymer-supported reagents, enhancing safety and scalability.

Photochemical Continuous Flow Synthesis via Violet Light-Induced Cyclization

A cutting-edge photochemical method utilizes visible violet light (420 nm) to induce cyclization of aryl triazine precursors to benzotriazin-4(3H)-ones, including fluoro-substituted analogues.

- Starting Materials: Acyclic aryl triazine precursors derived from 6-fluorobenzamide derivatives.

- Light Source: Violet LED at 420 nm.

- Reactor Type: Continuous flow photoreactor with PFA tubing.

- Reaction Time: Approximately 10 minutes residence time.

- Conditions: Ambient temperature, no additives or photocatalysts.

- Advantages: Fast, scalable, green chemistry approach with excellent yields.

- Mechanism: Involves a nitrogen-centered-hydrogen shift related to Norrish type II photochemical reactions, leading to N–N bond formation and cyclization.

Process Summary:

| Parameter | Description |

|---|---|

| Reactor | Vapourtec E-series continuous flow reactor |

| Light Source | Violet LED (420 nm) |

| Solvent | Dichloromethane (DCM) or acetonitrile/water mixture |

| Yield | High (up to 85% on gram scale) |

| Scalability | Demonstrated with 1 g substrate processing |

This method offers significant safety and environmental benefits over traditional diazotization routes, avoiding explosive intermediates and toxic reagents.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Advantages | Scale |

|---|---|---|---|---|---|

| Cp*Co(III)-Catalyzed One-Pot | 6-Fluorobenzamides | Cp*Co(III) catalyst, 1,4,2-dioxazol-5-one, tert-butyl nitrite | ~5 hours | Mild, one-pot, gram scale | Gram scale |

| Diazotization & Cyclization | 6-Fluoro-2-aminobenzamides | Polymer-supported nitrite, p-TsOH | ~3 hours | Metal-free, mild, broad scope | Laboratory scale |

| Photochemical Continuous Flow | Aryl triazine precursors from 6-fluorobenzamides | Violet light (420 nm), continuous flow reactor | ~10 minutes | Fast, green, scalable, catalyst-free | Gram scale |

| Denitrogenative Cyanation (Derivative Synthesis) | Benzotriazin-4(3H)-ones | TMSCN | Variable | Metal-free, versatile derivatives | Laboratory scale |

Research Findings and Notes

- The Cp*Co(III)-catalyzed method benefits from computational studies that clarify the amidation mechanism, supporting its robustness and efficiency.

- The polymer-supported nitrite reagent method reduces hazards associated with diazonium salts, making it safer and more practical for pharmaceutical synthesis.

- Photochemical flow synthesis represents a breakthrough in green chemistry, combining speed, safety, and scalability while avoiding toxic reagents and harsh conditions.

- Metal-free cyanation expands the synthetic utility of benzotriazinones but is more relevant for derivative synthesis rather than direct preparation of the parent compound.

化学反应分析

Types of Reactions

6-Fluoro-3H-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized benzotriazinones.

科学研究应用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of 6-Fluoro-3H-1,2,3-benzotriazin-4-one exhibit promising anticancer properties. For instance, studies have shown that fluorinated derivatives of benzotriazines can act as reversible inhibitors of thioredoxin reductase, a crucial enzyme in cancer metabolism. These compounds demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and others, with some derivatives being up to five times more effective than their non-fluorinated counterparts .

1.2 Antifungal Activity

Recent investigations into the antifungal potential of 1,2,3-benzotriazine derivatives have revealed their effectiveness against pathogens such as Candida albicans and Cryptococcus neoformans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0156 to 2.0 µg/mL, indicating strong antifungal activity compared to reference drugs . The presence of halogen substituents like fluorine has been linked to enhanced efficacy against fluconazole-resistant strains.

1.3 Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory properties. A study highlighted the synthesis of new derivatives that exhibited significant anti-inflammatory activity in vitro. These findings suggest potential applications in treating inflammatory diseases .

Agricultural Applications

2.1 Pesticide Development

The structural characteristics of benzotriazine derivatives make them suitable candidates for pesticide development. Research has identified several 1,2,3-benzotriazin-4-one derivatives with potential insecticidal and herbicidal properties. The ability to modify these compounds through various synthetic pathways allows for the design of effective agrochemicals that can target specific pests while minimizing environmental impact .

Synthetic Methodologies

The synthesis of this compound has been optimized through various methodologies that enhance yield and reduce reaction times. For example, a one-pot synthetic procedure involving C−H amidation has been developed to facilitate the preparation of substituted benzotriazinones efficiently . This approach not only streamlines the synthesis but also allows for scalability in production.

Table 1: Anticancer Activity of Fluorinated Benzotriazine Derivatives

Table 2: Antifungal Activity Against Candida albicans

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Compound D | 0.0156 | Highly Active |

| Compound E | 0.25 | Moderately Active |

| Compound F | 2.0 | Less Active |

作用机制

The mechanism of action of 6-Fluoro-3H-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism . The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. This mechanism is of interest for the development of new treatments for diabetes.

相似化合物的比较

Structural and Substituent Variations

Benzotriazinone derivatives vary primarily in substituents at the 6-position and oxidation states of the triazinone ring. Key analogs include:

Spectroscopic and Physical Properties

- IR Spectra : The 6-chloro derivative shows spectral contamination from H₂O at 3450 cm⁻¹ in KBr discs, a common issue in polar analogs . Fluorinated analogs are expected to exhibit distinct C-F stretching vibrations near 1100–1200 cm⁻¹.

- Thermal Stability: All benzotriazinones decompose upon heating, emitting toxic NOₓ fumes. Fluorinated derivatives may exhibit higher thermal stability due to stronger C-F bonds .

生物活性

6-Fluoro-3H-1,2,3-benzotriazin-4-one is a compound belonging to the benzotriazine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound features a fluorine substituent at the sixth position of the benzotriazine ring. Its molecular formula is C7H5F N4O, with a molecular weight of approximately 178.14 g/mol. The presence of the fluorine atom is significant as it may influence the compound's pharmacokinetics and biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzotriazine derivatives. For instance, compounds structurally related to this compound have shown selective activity against various viruses. A notable example includes derivatives that demonstrated efficacy against Coxsackievirus B5 (CVB5), with effective concentration (EC50) values ranging from 6 to 18.5 µM . These compounds exhibited mechanisms that protect cells from viral infections by interfering with viral attachment processes.

Antifungal Properties

The antifungal activity of benzotriazine derivatives has also been explored. Compounds similar to this compound have been evaluated for their effectiveness against fungi such as Candida albicans and Cryptococcus neoformans. These studies indicate that benzotriazines can inhibit fungal growth through mechanisms involving disruption of ergosterol biosynthesis pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of benzotriazine derivatives has been documented. For example, compounds with similar structures have been identified as having significant anti-inflammatory effects by modulating pathways associated with inflammatory responses. This suggests that this compound may possess similar properties.

Synthesis and Evaluation

Research involving the synthesis of this compound has focused on developing efficient methods for producing this compound and its derivatives. A one-pot reaction strategy has been proposed for synthesizing various substituted benzotriazines within a short timeframe . This method enhances accessibility for further biological evaluations.

Structure-Activity Relationship (SAR)

Studies on structure-activity relationships (SAR) have provided insights into how modifications to the benzotriazine core affect biological activity. For instance, substituting different groups at specific positions has led to variations in antiviral and antifungal potency . Understanding these relationships is crucial for optimizing the pharmacological profiles of these compounds.

Data Table: Biological Activity Overview

| Compound | Biological Activity | EC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Antiviral against CVB5 | 6 - 18.5 | Inhibits viral attachment |

| Related benzotriazines | Antifungal against C. albicans | Not specified | Disrupts ergosterol biosynthesis |

| Other derivatives | Anti-inflammatory | Not specified | Modulates inflammatory pathways |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-Fluoro-3H-1,2,3-benzotriazin-4-one, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves cyclization of fluorinated benzotriazine precursors under controlled conditions. For example, fluorination of the parent benzotriazinone using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor™ can introduce the fluorine substituent. Purity optimization requires rigorous purification steps, such as recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane). Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR (¹H, ¹³C, and ¹⁹F) to confirm fluorine incorporation and aromatic proton environments.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC-PDA to assess purity (>98% for research-grade material).

- X-ray crystallography (if crystalline) for structural elucidation. Cross-referencing spectral data with literature ensures accuracy .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Combine experimental and computational approaches:

- Kinetic studies : Track reaction rates under varying temperatures and nucleophile concentrations (e.g., using UV-Vis spectroscopy).

- DFT calculations : Model transition states to identify electronic effects of the fluorine substituent on regioselectivity.

- Isotopic labeling (e.g., ¹⁸O or ²H) to trace reaction pathways. These methods align with theoretical frameworks linking electronic structure to reactivity .

Q. What experimental design strategies mitigate stability issues of this compound under aqueous or thermal conditions?

- Methodological Answer : Employ a factorial design to test variables:

- Thermal stability : TGA/DSC analysis to identify decomposition thresholds.

- pH-dependent hydrolysis : Monitor degradation via HPLC in buffered solutions (pH 2–12).

- Light sensitivity : Conduct photostability studies under ICH guidelines. Use inert atmospheres (e.g., N₂) and stabilizers like BHT for storage .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Systematically evaluate solubility using:

- Shake-flask method : Measure saturation concentrations in DMSO, THF, and acetonitrile at 25°C.

- Hansen solubility parameters : Compare experimental vs. predicted values to identify outliers.

- Purity verification : Ensure batch consistency via elemental analysis. Discrepancies often arise from impurities or solvent activity coefficients .

Q. What advanced analytical methods are suitable for quantifying trace degradation products of this compound in complex matrices?

- Methodological Answer : Develop a validated UPLC-MS/MS protocol:

- Column : C18 with 1.7 µm particles for high resolution.

- Ionization : ESI+ mode for enhanced sensitivity.

- Validation parameters : Include LOD (≤0.1 ng/mL), LOQ (≤0.3 ng/mL), and recovery rates (85–115%). Cross-validate with NMR for structural confirmation of degradants .

Theoretical and Methodological Frameworks

Q. How can researchers integrate this compound into theoretical models of heterocyclic reactivity?

- Methodological Answer : Use frontier molecular orbital (FMO) theory to predict sites of electrophilic/nucleophilic attack. Compare experimental kinetic data with computational predictions (e.g., using Gaussian or ORCA software). This approach aligns with evidence-based inquiry principles that emphasize theory-driven experimental design .

Q. What novel applications of this compound are emerging in photopharmacology or catalytic systems?

- Methodological Answer : Explore:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。